molecular formula C6H18SeSi2 B3136087 Bis(trimethylsilyl)selenide CAS No. 4099-46-1

Bis(trimethylsilyl)selenide

Cat. No. B3136087
CAS RN: 4099-46-1
M. Wt: 225.35 g/mol
InChI Key: FKIZDWBGWFWWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(trimethylsilyl)selenide is a chemical compound with the molecular formula C6H18SeSi2 . It is a colorless to yellow liquid and has a strong stench . It is used in the synthesis of selenium-containing organic compounds for potential pharmaceutical applications in the treatment of cancer and metabolic diseases .


Synthesis Analysis

Bis(trimethylsilyl)selenide can be used in the synthesis of unsymmetrical selenides, generation of selenoaldehydes, and reduction of sulfoxides, selenoxides, and telluroxides . It reacts with equimolar amounts of n-butyllithium to generate Me3SiSeLi, alkylation of which then provides trimethylsilyl alkyl selenides .


Molecular Structure Analysis

The molecular weight of Bis(trimethylsilyl)selenide is 225.35 g/mol . Its IUPAC name is trimethyl [(trimethylsilyl)selanyl]silane . The InChI Key is FKIZDWBGWFWWOV-UHFFFAOYSA-N .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .


Physical And Chemical Properties Analysis

Bis(trimethylsilyl)selenide has a density of 0.9 g/cm3 . Its boiling point is 58-9ºC/11mmHg , and its melting point is -7ºC . The refractive index is 1.4800 to 1.4820 (20°C, 589nm) .

Scientific Research Applications

One-Pot Synthesis of Unsymmetrical Selenium Compounds

Bis(trimethylsilyl)selenide (BTMS-Se) has found utility in the convenient one-pot synthesis of unsymmetrical selenium compounds. Here’s how it works:

Selenium-Containing Amino Acid Derivatives

BTMS-Se contributes to the synthesis of selenium-containing amino acid derivatives:

Volatile Precursors for Atomic Layer Deposition (ALD)

BTMS-Se has potential as a volatile precursor for ALD processes:

Other Potential Applications

While research on BTMS-Se continues, other potential applications include:

Segi, M., Nakajima, T., Suga, S., Murai, S., Ryu, I., Ogawa, A., & Sonoda, N. (1988)J. Am. Chem. Soc., 110, 1976. Yonezawa, T., Yamaguchi, M., Ninomiya, M., & Koketsu, M. (2017)Tetrahedron, 73(39), 5488–5493. MDPI. (2020). Molecules, 25(21), 5212. DOI: 10.3390/molecules25215212.

Safety and Hazards

Bis(trimethylsilyl)selenide is considered hazardous . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use personal protective equipment, and ensure adequate ventilation . It is also moisture sensitive .

Future Directions

Bis(trimethylsilyl)selenide is used in the synthesis of selenium-containing organic compounds for potential pharmaceutical applications in the treatment of cancer and metabolic diseases . The synthesis of organoselenium compounds, and especially selenium-containing heterocycles, continues to be a very active research area . Their practical application in medicine for the treatment of tumors and cancers is a subject of current intense interest .

Mechanism of Action

Target of Action

Bis(trimethylsilyl)selenide is a chemical compound used primarily in research and development It is known to react with halides, such as chloride, to form selenium compounds .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it reacts with nucleophiles, such as triethyl orthoformate, which can be observed by the emission of light at 290 nm . The exact changes resulting from these interactions depend on the specific targets and the conditions of the reaction.

Pharmacokinetics

Given its chemical properties, it is soluble in ether and tetrahydrofuran , suggesting that it may be absorbed and distributed in the body through these solvents. The metabolism and excretion of this compound would depend on its specific interactions with the body’s biochemical systems.

Result of Action

It is known to be toxic if swallowed or inhaled, and it may cause damage to organs through prolonged or repeated exposure . These effects suggest that the compound interacts with cellular systems in a way that can lead to toxicity.

Action Environment

The action, efficacy, and stability of Bis(trimethylsilyl)selenide can be influenced by various environmental factors. For instance, it reacts slowly with moisture or water , suggesting that its activity may be affected by humidity. It is also flammable and can readily ignite with flame, sparks, friction, or heat . Therefore, the environment in which it is used should be well-controlled to ensure safety and efficacy.

properties

IUPAC Name

trimethyl(trimethylsilylselanyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18SeSi2/c1-8(2,3)7-9(4,5)6/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIZDWBGWFWWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Se][Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18SeSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Bis(trimethylsilyl)]selenide

CAS RN

4099-46-1
Record name Disilaselenane, 1,1,1,3,3,3-hexamethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(trimethylsilyl)selenide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.